molecular formula C19H13BrFN3OS B3000345 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-67-2

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3000345
CAS No.: 477298-67-2
M. Wt: 430.3
InChI Key: GOXMNYNEULIPCQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrFN3OS and its molecular weight is 430.3. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity

  • Compounds structurally similar to the mentioned compound have demonstrated significant fungicidal activity. For instance, thiazolylacrylonitriles showed good fungicidal activity against Colletotrichum gossypii, with growth inhibition rates above 50% for several compounds at specific concentrations (Shen De-long, 2010).

Photodynamic Therapy and Anticancer Applications

  • Derivatives of thiazolylacrylonitriles have been studied for their photophysical and photochemical properties, particularly in applications like photodynamic therapy for cancer treatment. A study reported that specific derivatives exhibit high singlet oxygen quantum yield, making them potential candidates as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Synthesis and Characterization in Pharmaceutical Applications

Antioxidant Activity

Optoelectronic and Photoluminescent Properties

  • Studies have focused on the photoluminescent characteristics of related compounds, particularly their application in optoelectronics. These compounds have shown good thermal stability and potential for use in various electronic and photonic devices (Zhaozhe Xu, Dian Yu, Mingxin Yu, 2012).

Mechano-Fluorochromic Properties

Properties

IUPAC Name

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3OS/c1-25-15-5-2-12(3-6-15)18-11-26-19(24-18)13(9-22)10-23-17-7-4-14(20)8-16(17)21/h2-8,10-11,23H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXMNYNEULIPCQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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